molecular formula C10H9NOS B086564 2-Prop-2-enoxy-1,3-benzothiazole CAS No. 13444-13-8

2-Prop-2-enoxy-1,3-benzothiazole

Cat. No. B086564
CAS RN: 13444-13-8
M. Wt: 191.25 g/mol
InChI Key: POKDXESJMHLJNV-UHFFFAOYSA-N
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Description

2-Prop-2-enoxy-1,3-benzothiazole is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the benzothiazole family of compounds, which are known for their diverse range of biological activities. In

Mechanism Of Action

The mechanism of action of 2-Prop-2-enoxy-1,3-benzothiazole is not fully understood. However, it has been proposed that it exerts its biological activities by interacting with specific targets such as enzymes, receptors, and DNA. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It has also been found to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death process.

Biochemical And Physiological Effects

2-Prop-2-enoxy-1,3-benzothiazole has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the expression of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been found to inhibit the growth of various microorganisms such as bacteria and fungi. Furthermore, it has been found to induce cell cycle arrest and apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

2-Prop-2-enoxy-1,3-benzothiazole has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. In addition, it exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, it also has some limitations. It can be toxic at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for studying 2-Prop-2-enoxy-1,3-benzothiazole. One direction is to further investigate its mechanism of action and identify its specific molecular targets. This can provide insights into its biological activities and potential therapeutic applications. Another direction is to explore its potential as a fluorescent probe for detecting other metal ions or biomolecules. Furthermore, it can be studied for its potential use as a corrosion inhibitor in specific industries. Finally, its efficacy and safety can be further evaluated in preclinical and clinical studies for potential drug development.
Conclusion:
In conclusion, 2-Prop-2-enoxy-1,3-benzothiazole is a promising chemical compound that has been widely studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its biological activities and potential therapeutic applications.

Synthesis Methods

The synthesis method of 2-Prop-2-enoxy-1,3-benzothiazole involves the reaction of 2-mercaptobenzothiazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 2-Prop-2-enoxy-1,3-benzothiazole as the final product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, time, and concentration of reagents.

Scientific Research Applications

2-Prop-2-enoxy-1,3-benzothiazole has been studied for its potential applications in various scientific research fields. It has been found to exhibit anticancer, antimicrobial, antifungal, and anti-inflammatory activities. In addition, it has been studied for its potential use as a fluorescent probe for detecting metal ions such as copper and zinc. Furthermore, it has been explored for its potential use as a corrosion inhibitor in various industries.

properties

CAS RN

13444-13-8

Product Name

2-Prop-2-enoxy-1,3-benzothiazole

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

2-prop-2-enoxy-1,3-benzothiazole

InChI

InChI=1S/C10H9NOS/c1-2-7-12-10-11-8-5-3-4-6-9(8)13-10/h2-6H,1,7H2

InChI Key

POKDXESJMHLJNV-UHFFFAOYSA-N

SMILES

C=CCOC1=NC2=CC=CC=C2S1

Canonical SMILES

C=CCOC1=NC2=CC=CC=C2S1

synonyms

Benzothiazole, 2-(2-propenyloxy)- (9CI)

Origin of Product

United States

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